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Compound of Interest

Compound Name: Phenoxyacetone

Cat. No.: B1677642 Get Quote

Introduction: Phenoxyacetone, a colorless liquid with the chemical formula C₉H₁₀O₂, serves as

a valuable and versatile starting material in organic synthesis. Its unique structure,

incorporating a reactive ketone functional group and a phenoxy moiety, makes it an ideal

precursor for the construction of a diverse array of heterocyclic compounds. These heterocyclic

frameworks are of significant interest to researchers in medicinal chemistry and drug

development due to their prevalence in biologically active molecules. This document provides

detailed application notes and protocols for the use of phenoxyacetone as a building block in

the synthesis of various heterocyclic systems, including quinolines, benzofurans, thiophenes,

and dihydropyrimidines.

Physicochemical Properties of Phenoxyacetone
A summary of the key physicochemical properties of phenoxyacetone is presented in Table 1.

This data is essential for handling, reaction setup, and purification processes.
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Property Value Reference

Molecular Formula C₉H₁₀O₂ [1]

Molecular Weight 150.17 g/mol [1]

Appearance Colorless liquid [2]

Boiling Point 229-230 °C [2]

Density 1.097 g/mL at 25 °C [2]

Solubility

Soluble in organic solvents

(e.g., ethanol, ether), insoluble

in water

[2]

Applications in Heterocyclic Synthesis
Phenoxyacetone's utility as a synthetic building block is demonstrated in its application in

several named reactions to generate diverse heterocyclic cores.

Synthesis of Quinolines via the Pfitzinger Reaction
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids from the

condensation of isatin (or its derivatives) with a carbonyl compound in the presence of a base.

Phenoxyacetone can be employed as the carbonyl component to synthesize quinolines

bearing a phenoxymethyl substituent. These quinoline derivatives are of interest due to their

potential anticancer activities, with some 4-phenoxy-quinoline compounds identified as potent

Aurora kinase B relocation blockers.[2]

Experimental Protocol: Synthesis of 3-Methyl-2-(phenoxymethyl)quinoline-4-carboxylic Acid

Materials: Isatin, Phenoxyacetone, Potassium Hydroxide (KOH), Ethanol, Hydrochloric Acid

(HCl).

Procedure:

In a round-bottom flask, dissolve isatin (1.0 eq) in a 33% aqueous solution of potassium

hydroxide.
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Add phenoxyacetone (1.1 eq) to the mixture.

Reflux the reaction mixture for 12-18 hours.

After cooling to room temperature, dilute the mixture with water and filter to remove any

unreacted starting material.

Acidify the filtrate with dilute hydrochloric acid to precipitate the crude product.

Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to afford

the pure 3-methyl-2-(phenoxymethyl)quinoline-4-carboxylic acid.

Expected Yield: Moderate to good.

Reaction Scheme: Pfitzinger Synthesis of a Phenoxy-Substituted Quinoline
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Click to download full resolution via product page

Caption: Pfitzinger reaction of Isatin and Phenoxyacetone.

Synthesis of Benzofurans via Intramolecular
Cyclodehydration
Phenoxyacetone can undergo acid-catalyzed intramolecular cyclodehydration to yield 2-

methylbenzofuran. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic

acid) is a particularly effective catalyst for this transformation. Benzofuran scaffolds are present

in numerous natural products and synthetic compounds with a wide range of biological

activities, including antimicrobial and anticancer properties.[3][4]

Experimental Protocol: Synthesis of 2-Methylbenzofuran

Materials: Phenoxyacetone, Eaton's Reagent (7.7 wt % P₂O₅ in MsOH).

Procedure:

To a stirred solution of Eaton's reagent at room temperature, add phenoxyacetone (1.0

eq) dropwise.

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction

progress by TLC.

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain 2-

methylbenzofuran.

Expected Yield: Good to excellent.[1]

Reaction Scheme: Cyclodehydration of Phenoxyacetone to 2-Methylbenzofuran
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Caption: Synthesis of 2-Methylbenzofuran from Phenoxyacetone.

Synthesis of Thiophenes via the Gewald Reaction
The Gewald reaction is a multi-component reaction that provides access to highly substituted

2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a

base. Phenoxyacetone can serve as the ketone component in this reaction. Thiophene

derivatives are known for their diverse pharmacological properties.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methyl-5-phenoxythiophene-3-carboxylate

Materials: Phenoxyacetone, Ethyl Cyanoacetate, Elemental Sulfur, Morpholine, Ethanol.

Procedure:

In a round-bottom flask, combine phenoxyacetone (1.0 eq), ethyl cyanoacetate (1.0 eq),

and elemental sulfur (1.1 eq) in ethanol.

Add morpholine (catalytic amount) to the mixture.

Stir the reaction mixture at 40-50 °C for 2-4 hours.

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room

temperature.

Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl

acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to yield the desired 2-

aminothiophene.

Expected Yield: Moderate.

Reaction Scheme: Gewald Synthesis of a Substituted Thiophene
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Caption: Gewald reaction for thiophene synthesis.
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Synthesis of Dihydropyrimidines via the Biginelli
Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (or in this

case, a ketone), and urea (or thiourea) to form dihydropyrimidinones. While traditionally

employing β-ketoesters, this reaction can be adapted for ketones like phenoxyacetone.

Dihydropyrimidinones are a class of compounds with a wide range of pharmacological

activities, including antiviral, antitumor, and antibacterial properties.[5]

Experimental Protocol: Synthesis of 4-Methyl-6-phenyl-5-phenoxy-3,4-dihydropyrimidin-2(1H)-

one

Materials: Phenoxyacetone, Benzaldehyde, Urea, Hydrochloric Acid (catalytic), Ethanol.

Procedure:

In a round-bottom flask, dissolve phenoxyacetone (1.0 eq), benzaldehyde (1.0 eq), and

urea (1.5 eq) in ethanol.

Add a catalytic amount of concentrated hydrochloric acid.

Reflux the mixture for 4-6 hours.

Cool the reaction mixture to room temperature, which should result in the precipitation of

the product.

Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable

solvent to obtain the pure dihydropyrimidinone.

Expected Yield: Moderate.

Reaction Scheme: Biginelli Synthesis of a Dihydropyrimidine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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